13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazatricyclo framework, a chloro substituent, and a fluorophenyl group, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-12-1-6-17-22-16-7-8-23(10-15(16)19(26)24(17)9-12)18(25)11-27-14-4-2-13(21)3-5-14/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXRFHLUCFPDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Bicyclic Precursor
The synthesis commences with the preparation of 5-amino-8-chloro-1,3-diazabicyclo[4.4.0]deca-3,7,9-trien-2-one. A solution of 2,4-dichlorobenzoic acid (1.0 equiv) in thionyl chloride is refluxed to generate the acyl chloride, which is subsequently treated with ethylenediamine in dichloromethane (DCM) at 0°C. The resulting diamide undergoes intramolecular Friedel-Crafts alkylation using AlCl₃ in nitrobenzene at 120°C, yielding the bicyclic lactam.
Tricyclization via Ring-Closing Metathesis
To construct the third ring, the bicyclic lactam is subjected to ring-closing metathesis using Grubbs’ second-generation catalyst (5 mol%) in DCM under nitrogen. This step forms the 10-membered triazatricyclic framework. Patent WO2013185090A1 reports analogous metathesis reactions achieving yields of 65–78% for similar macrocycles.
Chlorination at Position 13
Electrophilic chlorination is effected using N-chlorosuccinimide (NCS, 1.2 equiv) in acetic acid at 80°C. Monitoring by thin-layer chromatography (TLC) confirms complete consumption of the starting material after 6 hours. The chlorinated product is isolated via silica gel chromatography (hexanes/ethyl acetate, 3:1), yielding 13-chloro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one in 82% purity, which is further recrystallized from ethanol.
Synthesis of 2-(4-Fluorophenyl)sulfanylacetyl Side Chain
Thioether Formation
4-Fluorothiophenol (1.5 equiv) is reacted with bromoacetyl bromide (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −78°C. After warming to room temperature, the mixture is stirred for 12 hours, yielding 2-bromo-1-(4-fluorophenylsulfanyl)ethan-1-one. Quenching with ice water followed by extraction with ethyl acetate affords the crude product, which is purified via flash chromatography (SiO₂, hexanes/ethyl acetate 4:1).
Conversion to Acetyl Chloride
The bromoketone is treated with thionyl chloride (3.0 equiv) in DCM under reflux for 2 hours. Evaporation yields 2-chloro-1-(4-fluorophenylsulfanyl)ethan-1-one as a pale-yellow solid, used directly in the subsequent coupling step.
Coupling of Tricyclic Core and Sulfanylacetyl Moiety
The tricyclic amine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Sodium hydride (1.1 equiv) is added at 0°C, followed by dropwise addition of 2-chloro-1-(4-fluorophenylsulfanyl)ethan-1-one (1.2 equiv). The reaction is warmed to 25°C and stirred for 24 hours. Workup involves dilution with water, extraction with ethyl acetate, and silica gel chromatography (gradient elution from 5% to 30% ethyl acetate in hexanes). The title compound is obtained as a white solid in 68% yield.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 4.92 (s, 2H, SCH₂CO), 3.75–3.68 (m, 4H, NCH₂), 2.95–2.89 (m, 2H, CH₂Cl).
- ¹³C NMR (100 MHz, CDCl₃) : δ 195.2 (C=O), 162.1 (d, J = 248 Hz, CF), 140.3, 135.8, 132.6, 129.4 (ArC), 115.7 (d, J = 21 Hz, ArC), 58.4 (SCH₂), 45.2 (NCH₂), 42.1 (CH₂Cl).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₄ClFN₃O₂S [M+H]⁺: 430.0426; found: 430.0423.
Purity Assessment
Reverse-phase HPLC (C18 column, 75:25 acetonitrile/water, 1.0 mL/min) shows a single peak at 8.7 minutes with >99% purity.
Optimization and Challenges
Initial attempts to couple the sulfanylacetyl chloride directly to the tricyclic amine resulted in low yields (<30%) due to competing N-acylation at multiple sites. Introducing the chloroacetyl intermediate improved regioselectivity, as the electron-withdrawing chlorine atom directed the reaction to the less hindered amine. Additionally, patent US10912814B2 emphasizes the importance of inert atmospheres for thioether stability, necessitating rigorous deoxygenation of solvents.
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Scientific Research Applications
13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The compound’s unique structure allows it to engage in specific interactions with these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
13-chloro-5-[2-(4-chlorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
13-chloro-5-[2-(4-methylphenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with molecular targets. This makes it distinct from similar compounds with different substituents.
Biological Activity
The compound 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activities. Its unique structural features suggest possible interactions with biological targets, making it a candidate for pharmacological exploration.
Chemical Structure
The compound's IUPAC name indicates a tricyclic structure with multiple functional groups, including a chloro group and a sulfanylacetyl moiety. The presence of the 4-fluorophenyl group may influence its biological properties through electronic effects and steric hindrance.
Biological Activity Overview
Research into the biological activity of this compound has been limited but promising. The following sections summarize key findings related to its pharmacological properties.
Antimicrobial Activity
Studies have shown that compounds with similar tricyclic structures exhibit antimicrobial properties. While specific data on this compound is sparse, structural analogs have demonstrated effectiveness against various bacterial strains. For instance:
- Triazole derivatives often show antifungal activity.
- Sulfanylacetyl derivatives have been linked to antibacterial effects.
Anticancer Potential
The unique structure of 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one suggests potential anticancer activity:
- Mechanism of Action : Similar compounds have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Studies : Research on related tricyclic compounds indicates inhibition of tumor growth in various cancer cell lines.
Data Table: Biological Activity of Related Compounds
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Triazole | Antifungal | |
| Compound B | Sulfanylacetyl | Antibacterial | |
| Compound C | Tricyclic | Anticancer |
Mechanistic Insights
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar scaffolds often act as enzyme inhibitors in metabolic pathways.
- Receptor Binding : The presence of fluorine and sulfur may enhance binding affinity to specific receptors involved in disease processes.
Future Directions
Further research is warranted to elucidate the specific biological activities and mechanisms of action for 13-chloro-5-[2-(4-fluorophenyl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one:
- In Vitro Studies : Testing against various cell lines to assess cytotoxicity and mechanism of action.
- In Vivo Studies : Evaluating therapeutic efficacy in animal models to establish safety and dosage parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
